2,2-Dimethyl-5-phenylpentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

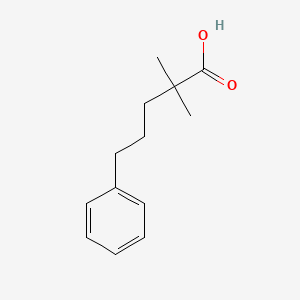

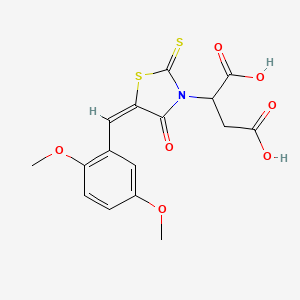

2,2-Dimethyl-5-phenylpentanoic acid is a compound with the molecular formula C13H18O2 . It has a molecular weight of 206.28 g/mol . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is1S/C13H18O2/c1-13(2,12(14)15)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3,(H,14,15) . The Canonical SMILES is CC(C)(CCCC1=CC=CC=C1)C(=O)O . Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm³ . Its boiling point is 343.6±21.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 62.0±3.0 kJ/mol . The flash point is 240.5±17.2 °C . The index of refraction is 1.519 . The molar refractivity is 60.5±0.3 cm³ . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor . It has 5 freely rotating bonds . The polar surface area is 37 Ų . The polarizability is 24.0±0.5 10^-24 cm³ . The surface tension is 39.4±3.0 dyne/cm . The molar volume is 199.5±3.0 cm³ .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Gemfibrozil : Gemfibrozil, a derivative of 2,2-dimethyl-5-phenylpentanoic acid, is synthesized via a two-step process involving the reaction of 2,5-dimethyl-5-phenol with 1,3-dibromoor 1-bromo-3-chloropropane, followed by conversion with the lithium derivative of sodium isobutyrate (Glushkov et al., 1995).

- Preparation of L-2-Amino-5-arylpentanoic Acids : The L-forms of various 2-amino-5-phenylpentanoic acid derivatives, including those related to this compound, have been synthesized for research into AM-toxins (Shimohigashi et al., 1976).

- Molecular Structure Analysis : Vibrational spectroscopic investigations have been conducted on derivatives of this compound to understand their molecular structure and intra-molecular charge transfer (Priya et al., 2011).

Pharmacological and Biological Research

- Inhibition of Enzymes : Compounds related to this compound have been studied for their potential to inhibit enzymes like cyclo-oxygenase and 5-lipoxygenase, showing antiphlogistic and analgesic activities (Laufer et al., 1994).

- Investigation into Anticonvulsant Drug Metabolism : Research on valproic acid, a related compound, has provided insights into its metabolism and effects on mitochondrial fatty acid oxidation, which is relevant for understanding the drug's mechanism of action (Silva et al., 2008).

- Anticancer Potential : Valproic acid studies have revealed its potential as an anticancer drug, indicating how modifications of this compound derivatives can influence regulatory pathways in cancer cells (Kostrouchová et al., 2007).

Environmental Impact and Degradation

- Biodegradation Research : Studies on the biodegradation of antibiotics like Benzyl-penicillin, which share structural similarities with this compound, have provided insights into their environmental impact and degradation processes (Bergheim et al., 2010).

Safety and Hazards

properties

IUPAC Name |

2,2-dimethyl-5-phenylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-13(2,12(14)15)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBSHQCJVMNTTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2840-74-6 |

Source

|

| Record name | 2,2-dimethyl-5-phenylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-6-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyridazin-3-one](/img/structure/B2653648.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B2653650.png)

![2-Ethyl-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2653652.png)

![1-(3,4-Difluorobenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2653653.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2653655.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2653658.png)